2-Chloro-4-iodo-6-methoxypyrimidine
Overview
Description
2-Chloro-4-iodo-6-methoxypyrimidine is a heterocyclic organic compound with the molecular formula C5H4ClIN2O. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-6-methoxypyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the reaction of 2,4-dichloropyrimidine with sodium iodide in the presence of a suitable solvent, such as acetone or acetonitrile. The reaction is carried out under reflux conditions, leading to the substitution of one chlorine atom with an iodine atom. The resulting 2-chloro-4-iodopyrimidine is then methoxylated using sodium methoxide in methanol to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-6-methoxypyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, sodium iodide, and various amines. Conditions typically involve refluxing in solvents like methanol or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4-iodo-6-methoxypyrimidine, while a coupling reaction with a boronic acid can produce a biaryl derivative .
Scientific Research Applications
2-Chloro-4-iodo-6-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-6-methoxypyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets and pathways. The presence of halogen atoms and a methoxy group can enhance its binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxypyrimidine: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Iodo-4-methoxypyrimidine: Lacks the chlorine atom, which can affect its reactivity and binding properties.
2-Chloro-4-iodopyrimidine: Lacks the methoxy group, which can influence its solubility and biological activity.
Uniqueness
2-Chloro-4-iodo-6-methoxypyrimidine is unique due to the presence of both chlorine and iodine atoms, as well as a methoxy group. This combination of substituents provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses and applications .
Properties
IUPAC Name |
2-chloro-4-iodo-6-methoxypyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2O/c1-10-4-2-3(7)8-5(6)9-4/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGIGXGJIBVPLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569056 | |
Record name | 2-Chloro-4-iodo-6-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142451-97-6 | |
Record name | 2-Chloro-4-iodo-6-methoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142451-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-iodo-6-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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